molecular formula C7H6N4O B1417425 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 939-08-2

3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B1417425
CAS RN: 939-08-2
M. Wt: 162.15 g/mol
InChI Key: UKPXYDJSESBHPR-UHFFFAOYSA-N
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Description

“3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one” is a chemical compound that has been used in the synthesis of various metal-organic frameworks . It is an achiral ligand, meaning it does not have a non-superimposable mirror image .


Synthesis Analysis

The synthesis of “3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one” involves the use of a flexible achiral ligand . This compound has been used in the hydrothermal synthesis of four metal (II)-complexes . Another method involves the refluxing of 4-Amino-5-(pyri-din-4-yl)-4H-1,2,4-triazole-3-thiol .


Molecular Structure Analysis

The molecular structure of “3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one” has been characterized by single-crystal X-ray diffraction . The complexes formulated with this compound feature a uninodal 2D layer with a 4 4 - sql topology .


Chemical Reactions Analysis

The chemical reactions involving “3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one” are complex and involve the formation of metal-organic frameworks . These reactions are systematized according to the method to assemble the pyrazolopyridine system .

Scientific Research Applications

Synthesis of Metal–Organic Frameworks (MOFs)

This compound serves as a ligand in the synthesis of MOFs. MOFs are highly ordered, porous structures that have a variety of applications due to their unique properties. The ligand’s ability to coordinate with metal ions allows for the creation of MOFs with specific geometries and functionalities. These structures can be used for gas storage, separation, catalysis, and as sensors .

Pharmaceutical Research

The pyridine and triazole moieties of the compound are common in many pharmaceuticals. Researchers explore this compound for its potential biological activities, including antidiabetic properties. It can be used to synthesize new drugs or modify existing ones to improve efficacy or reduce side effects .

Development of Chiral Materials

The compound’s structure can be utilized to create chiral materials, which are essential in producing enantiomerically pure substances. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its therapeutic effect and safety profile .

Catalysis

Catalysts derived from this compound can be used to accelerate chemical reactions. This is valuable in industrial processes where efficiency and selectivity are crucial. The compound’s ability to act as a ligand can lead to the development of novel catalytic systems .

Organic Synthesis

In organic chemistry, this compound can be a precursor or an intermediate in the synthesis of complex organic molecules. Its reactive sites make it a versatile building block for constructing a wide range of chemical structures .

Safety and Hazards

While specific safety and hazards information for “3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one” is not available, general safety measures for handling similar compounds include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .

Mechanism of Action

Mode of Action

It’s known that the compound can form metal complexes , which suggests it may interact with metal ions or metal-containing proteins in the body.

Biochemical Pathways

The compound’s ability to form metal complexes could potentially influence various biochemical pathways, particularly those involving metal ions or metalloproteins.

Result of Action

Its ability to form metal complexes

properties

IUPAC Name

3-pyridin-4-yl-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c12-7-9-6(10-11-7)5-1-3-8-4-2-5/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPXYDJSESBHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239862
Record name Pyridine, 4-(3-hydroxy-4H-1,2,4-triazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

939-08-2
Record name Pyridine, 4-(3-hydroxy-4H-1,2,4-triazol-5-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 4-(3-hydroxy-4H-1,2,4-triazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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